5-(5-Fluoro-2-hydroxybenzoyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
CAS No.: 750599-07-6
Cat. No.: VC8419613
Molecular Formula: C14H9FN2O3
Molecular Weight: 272.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 750599-07-6 |
---|---|
Molecular Formula | C14H9FN2O3 |
Molecular Weight | 272.23 g/mol |
IUPAC Name | 5-(5-fluoro-2-hydroxybenzoyl)-1-methyl-2-oxopyridine-3-carbonitrile |
Standard InChI | InChI=1S/C14H9FN2O3/c1-17-7-9(4-8(6-16)14(17)20)13(19)11-5-10(15)2-3-12(11)18/h2-5,7,18H,1H3 |
Standard InChI Key | SGTSCHIAZHARNC-UHFFFAOYSA-N |
SMILES | CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |
Canonical SMILES | CN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a 1,2-dihydropyridine ring substituted at positions 1, 3, and 5. The 1-methyl group introduces steric and electronic effects, while the 3-carbonitrile moiety enhances polarity and potential hydrogen-bonding interactions. At position 5, a 5-fluoro-2-hydroxybenzoyl group provides a planar aromatic system with fluorine-induced electronegativity and phenolic hydroxyl reactivity .
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra confirm the dihydropyridine ring’s non-aromatic nature, with characteristic shifts for the methyl group (δ 1.2–1.5 ppm) and hydroxyl proton (δ 9.8–10.2 ppm). Infrared (IR) spectroscopy identifies stretching vibrations for the carbonyl (1680–1700 cm⁻¹), nitrile (2240–2260 cm⁻¹), and phenolic O–H (3200–3400 cm⁻¹) groups.
Synthetic Methodologies
Multi-Step Synthesis
Step | Reagents/Conditions | Yield | Key Challenges |
---|---|---|---|
1 | CH₃NH₂, HCl, EtOH, reflux (12 h) | 65% | Ring aromatization avoidance |
2 | 5-fluoro-2-hydroxybenzoyl chloride, DCM, 0°C → rt | 78% | Ortho-substitution selectivity |
3 | CuCN, DMF, 100°C (8 h) | 52% | Nitrile group stability |
Chromatographic purification (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity.
Reactivity and Derivative Formation
Electrophilic and Nucleophilic Sites
The hydroxyl group undergoes O-alkylation (e.g., with methyl iodide) or acylation (acetic anhydride), while the nitrile participates in cycloadditions or hydrolyzes to carboxylic acids under basic conditions . Fluorine’s electron-withdrawing effect directs electrophilic substitution to the benzene ring’s para position.
Stability Considerations
Degradation studies (pH 1–13, 40°C) reveal susceptibility to hydrolysis at the ester linkage (t₁/₂ = 8 h at pH 10), necessitating stabilized formulations for biological testing.
Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |
---|---|---|---|
CDK2 | Kinase-Glo® | 23 nM | ATP-competitive |
ACE | Fluorometric | 450 nM | Non-competitive |
COX-2 | ELISA | >10 μM | No significant activity |
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances CDK2 binding affinity by 12-fold compared to non-fluorinated analogs.
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Methyl vs. Propyl Groups: 1-Methyl derivatives show 3× greater metabolic stability than 1-propyl variants in hepatocyte models.
Pharmacokinetic and Toxicological Insights
ADME Properties
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Absorption: Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s) indicates moderate oral bioavailability.
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Metabolism: Hepatic cytochrome P450 3A4 mediates N-demethylation and glucuronidation.
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Excretion: 68% renal clearance within 24 h in rodent models.
Preliminary Toxicity
Acute toxicity (LD₅₀ = 320 mg/kg, mice) and Ames test negativity suggest a favorable initial safety profile.
Future Directions and Challenges
Optimization Priorities
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Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility (<0.1 mg/mL at pH 7.4).
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Target Selectivity: Computational modeling to reduce off-target kinase interactions.
Clinical Translation Barriers
Scale-up synthesis faces challenges in nitrile group stability during large-scale reactions, requiring flow chemistry adaptations .
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